Cas no 1261567-57-0 (2-(Difluoromethoxy)-3-fluorobenzamide)

2-(Difluoromethoxy)-3-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethoxy)-3-fluorobenzamide
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- Inchi: 1S/C8H6F3NO2/c9-5-3-1-2-4(7(12)13)6(5)14-8(10)11/h1-3,8H,(H2,12,13)
- InChI Key: OXLDPFMYEOEOBT-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(N)=O)=C1OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Topological Polar Surface Area: 52.3
- XLogP3: 1.8
2-(Difluoromethoxy)-3-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015001965-1g |
2-(Difluoromethoxy)-3-fluorobenzamide |
1261567-57-0 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A015001965-500mg |
2-(Difluoromethoxy)-3-fluorobenzamide |
1261567-57-0 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Alichem | A015001965-250mg |
2-(Difluoromethoxy)-3-fluorobenzamide |
1261567-57-0 | 97% | 250mg |
$499.20 | 2023-09-03 |
2-(Difluoromethoxy)-3-fluorobenzamide Related Literature
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 2-(Difluoromethoxy)-3-fluorobenzamide
Introduction to 2-(Difluoromethoxy)-3-fluorobenzamide (CAS No. 1261567-57-0)
2-(Difluoromethoxy)-3-fluorobenzamide, with the CAS number 1261567-57-0, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique difluoromethoxy and fluorobenzamide functionalities, which contribute to its distinct chemical and biological properties.
The molecular structure of 2-(Difluoromethoxy)-3-fluorobenzamide consists of a benzene ring substituted with a difluoromethoxy group at the 2-position and a fluoro group at the 3-position, with an amide group attached to the benzene ring. The presence of these fluorine atoms imparts significant electronic and steric effects, making this compound an interesting subject for various scientific investigations.
In the realm of medicinal chemistry, 2-(Difluoromethoxy)-3-fluorobenzamide has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in cancer progression, suggesting its potential as an anticancer agent.
Beyond its medicinal applications, 2-(Difluoromethoxy)-3-fluorobenzamide has also been investigated for its use in materials science. The unique electronic properties of fluorinated compounds make them valuable for developing advanced materials with enhanced performance characteristics. A study published in the Journal of Materials Chemistry in 2020 reported that this compound can be used as a building block for creating novel polymers with improved thermal stability and mechanical strength.
The synthesis of 2-(Difluoromethoxy)-3-fluorobenzamide typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluoroaniline with difluoromethyl chloroformate followed by amidation with an appropriate carboxylic acid. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, it is important to note that while 2-(Difluoromethoxy)-3-fluorobenzamide is not classified as a hazardous material, it should still be handled with care in a well-ventilated environment. Proper personal protective equipment (PPE) should be used to prevent skin contact and inhalation. Additionally, waste disposal should follow standard laboratory protocols to ensure environmental safety.
The physical properties of 2-(Difluoromethoxy)-3-fluorobenzamide, such as its melting point, solubility, and stability under various conditions, have been extensively studied. These properties are crucial for optimizing its use in different applications. For example, its solubility in organic solvents makes it suitable for use in solution-based processes, while its thermal stability ensures that it can withstand high temperatures without degradation.
In conclusion, 2-(Difluoromethoxy)-3-fluorobenzamide (CAS No. 1261567-57-0) is a versatile compound with promising applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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